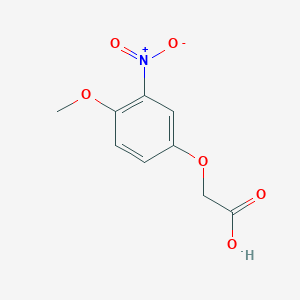
(4-甲氧基-3-硝基苯氧基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(4-Methoxy-3-nitrophenoxy)acetic acid” is a chemical compound with the molecular formula C9H9NO5 . It is a derivative of acetic acid .
Synthesis Analysis
The synthesis of p-methoxyphenylacetic acid, a related compound, has been described in a patent . The method involves a one-step process using methyl phenoxide, glyoxylic acid, concentrated acid, iodine, red phosphorus, and glacial acetic acid. This method is noted for its simplicity, short reaction time, high production efficiency, low synthesis cost, and mild reaction conditions .Molecular Structure Analysis
The molecular structure of “(4-Methoxy-3-nitrophenoxy)acetic acid” consists of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The average mass is 211.171 Da and the monoisotopic mass is 211.048065 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Methoxy-3-nitrophenoxy)acetic acid” include a density of 1.4±0.1 g/cm3, a boiling point of 421.6±30.0 °C at 760 mmHg, and a flash point of 208.8±24.6 °C . It has 6 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .科学研究应用
新型聚集体和配合物
肖强何等人(2013 年)的一项研究详细介绍了涉及(4-硝基苯氧基)乙酸及其二氧代钼(VI)配合物的合成。由于合成配合物的独特性质,这项研究提供了对配位化学和催化或材料科学中潜在应用的见解 (肖强何,2013 年)。
有机合成和药物化学
D. Crich 和 Sochanchingwung Rumthao(2004 年)探索了苯的自由基芳基化,产生了卡巴佐霉素 B,其中(4-甲氧基-3-硝基苯氧基)乙酸的衍生物充当中间体。这突出了其在合成具有药物开发和合成化学潜在应用的复杂有机分子中的作用 (D. Crich 和 Sochanchingwung Rumthao,2004 年)。
抗菌应用
M. Noolvi 等人(2016 年)合成了 2-(4-甲酰-2-甲氧基苯氧基) 乙酸的 1,3,4-噻二唑衍生物,表现出显着的抗菌活性。这表明(4-甲氧基-3-硝基苯氧基)乙酸衍生物在开发新的抗菌剂中具有潜在应用 (M. Noolvi 等人,2016 年)。
环境应用
W. Kitagawa、N. Kimura 和 Y. Kamagata(2004 年)的一项研究从红球菌中鉴定和表征了一个新的对硝基苯酚降解基因簇,对生物修复环境污染物具有影响。该研究展示了硝基苯酚化合物的微生物代谢,这可能与了解(4-甲氧基-3-硝基苯氧基)乙酸相关物质的环境归宿有关 (W. Kitagawa 等人,2004 年)。
光响应材料
S. H. Park 等人(2013 年)开发了含有(4-甲氧基-3-硝基苯氧基)乙酸衍生物的光敏纳米凝胶,用于控制药物释放。这种创新的药物递送方法突出了(4-甲氧基-3-硝基苯氧基)乙酸衍生物在创建用于靶向治疗的光响应材料中的潜力 (S. H. Park 等人,2013 年)。
安全和危害
The safety data sheet for a related compound, 4-Methoxyphenylacetic acid, indicates that it is harmful if swallowed and causes serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
属性
IUPAC Name |
2-(4-methoxy-3-nitrophenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c1-15-8-3-2-6(16-5-9(11)12)4-7(8)10(13)14/h2-4H,5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVVZMTXRDBQGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-3-nitrophenoxy)acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-benzyl-8,9-dimethoxy-5-{[(E)-3-phenyl-2-propenyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2807981.png)

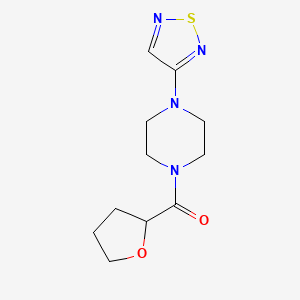
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B2807986.png)


![(1R)-1-[3-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B2807989.png)
![7-Cyclopentyl-1,3-dimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2807990.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2807994.png)
![3-[(E)-but-2-enyl]-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2807996.png)
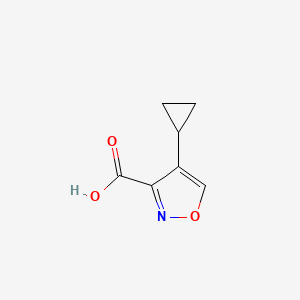
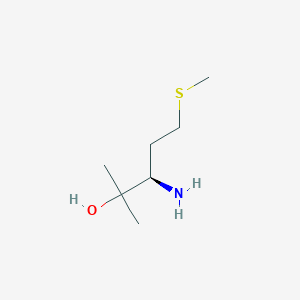
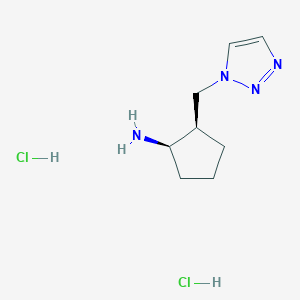
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2808002.png)